molecular formula C2H8BNO2 B040346 (1-Aminoethyl)boronic acid CAS No. 119414-77-6

(1-Aminoethyl)boronic acid

Cat. No. B040346
M. Wt: 88.9 g/mol
InChI Key: MEJXSZPJYPOEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Aminoethyl)boronic acid, also known as AEB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique properties. AEB is a small molecule that can bind to proteins containing diols or cis-diol groups, such as glucose and fructose. This property has made AEB a valuable tool for studying the role of these proteins in various physiological and pathological processes.

Mechanism Of Action

The mechanism of action of (1-Aminoethyl)boronic acid involves its binding to proteins containing diols or cis-diol groups, leading to the inhibition of their activity. This inhibition can result in a variety of physiological and biochemical effects, depending on the specific protein targeted by (1-Aminoethyl)boronic acid.

Biochemical And Physiological Effects

(1-Aminoethyl)boronic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of aldose reductase activity in diabetes, the inhibition of cell proliferation and survival in cancer, and the modulation of insulin signaling pathways. (1-Aminoethyl)boronic acid has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of (1-Aminoethyl)boronic acid is its specificity for proteins containing diols or cis-diol groups, which allows for targeted inhibition of specific proteins. However, (1-Aminoethyl)boronic acid can also have off-target effects and may inhibit the activity of other proteins that are not the intended target. Additionally, (1-Aminoethyl)boronic acid can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are several potential future directions for research on (1-Aminoethyl)boronic acid. One area of interest is the development of more efficient and effective synthesis methods for (1-Aminoethyl)boronic acid. Another area of interest is the identification of new protein targets for (1-Aminoethyl)boronic acid, which could expand its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1-Aminoethyl)boronic acid and to identify any potential limitations or safety concerns.

Synthesis Methods

The synthesis of (1-Aminoethyl)boronic acid can be achieved through several methods, including the reaction of boronic acid with aminoethanol or the reaction of boronic acid with ethylene oxide followed by amination. The latter method has been shown to be more efficient and has been widely used in the synthesis of (1-Aminoethyl)boronic acid.

Scientific Research Applications

(1-Aminoethyl)boronic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes, (1-Aminoethyl)boronic acid has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. (1-Aminoethyl)boronic acid has also been shown to inhibit the growth of cancer cells by targeting proteins involved in cell proliferation and survival.

properties

IUPAC Name

1-aminoethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJXSZPJYPOEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922958
Record name (1-Aminoethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminoethyl)boronic acid

CAS RN

119414-77-6
Record name (1-Aminoethyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119414776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Aminoethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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